4-(Benzyloxy)-2,6-dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2,6-dibromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two bromine atoms and a benzyloxy group attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzyloxy compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic compounds through a palladium-catalyzed carbon-carbon bond formation .
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
The related compound betp has been shown to activate the glucagon-like peptide-1 receptor (glp-1r), leading to glucose-dependent insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,6-dibromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination. The general reaction scheme is as follows:
- Dissolve 4-(Benzyloxy)phenol in a solvent like CCl4 or CHCl3.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture until the bromination is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of 4-(Benzyloxy)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-dibromophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,6-Dibromophenol: Lacks the benzyloxy group, which affects its solubility and reactivity.
4-(Benzyloxy)-2-bromophenol: Contains only one bromine atom, resulting in different chemical properties.
Uniqueness
4-(Benzyloxy)-2,6-dibromophenol is unique due to the presence of both the benzyloxy group and two bromine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Its structure allows for specific interactions in biological systems and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
2,6-dibromo-4-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O2/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCFOHBMSYGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.